Mono(2-ethylhexyl) Terephthalate-d4
Description
Mono(2-ethylhexyl) terephthalate-d4 (MEHT-d4) is a deuterated analog of mono(2-ethylhexyl) terephthalate (MEHT), a monoester derivative of terephthalic acid. MEHT has the molecular formula C₁₆H₂₂O₄, a molecular weight of 278.348 g/mol, and a purity of ≥95% . MEHT-d4 incorporates deuterium atoms at specific positions, enhancing its utility as an internal standard in analytical chemistry for quantifying non-deuterated MEHT in environmental or biological matrices . Its structure includes a 2-ethylhexyl chain esterified to the terephthalate backbone, distinguishing it from phthalate esters like mono(2-ethylhexyl) phthalate (MEHP) .
Properties
Molecular Formula |
C₁₆H₁₈D₄O₄ |
|---|---|
Molecular Weight |
282.37 |
Synonyms |
1,4-Benzene-d4-dicarboxylic Acid Mono(2-ethylhexyl) Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP)
MEHP is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely studied plasticizer. Key differences include:
- Backbone Structure : MEHP contains a phthalate (1,2-benzenedicarboxylate) backbone, while MEHT-d4 has a terephthalate (1,4-benzenedicarboxylate) backbone. This structural variation alters metabolic pathways and environmental persistence .
Table 1: Structural and Functional Comparison
| Property | MEHT-d4 | MEHP |
|---|---|---|
| Backbone | Terephthalate (1,4-) | Phthalate (1,2-) |
| Molecular Formula | C₁₆H₁₈D₄O₄ | C₁₆H₂₂O₄ |
| Primary Use | Analytical standard | DEHP metabolite |
| Endocrine Activity | Low/undetectable | High |
Deuterated vs. Non-Deuterated MEHT
MEHT-d4 differs from non-deuterated MEHT in isotopic labeling, which:
- Enhances detection sensitivity in mass spectrometry by avoiding isotopic interference.
- Provides stable internal standards for quantifying MEHT in complex matrices .
Table 2: Isotopic Properties
| Property | MEHT-d4 | MEHT |
|---|---|---|
| Molecular Weight | ~282.4 g/mol | 278.348 g/mol |
| Key Application | Quantitative analysis | Environmental contaminant |
| Stability | High (deuterium substitution) | Moderate |
Metabolites and Derivatives
MEHT undergoes oxidation to form metabolites like 5-oxo-MEHT and 5-OH-MEHT , which are structurally analogous to DEHP metabolites but exhibit distinct reactivity:
- 5-Oxo-MEHT : Produced via ketone formation, this metabolite is less persistent in biological systems compared to DEHP-derived 5-oxo-MEHP .
- 5-OH-MEHT : A hydroxylated derivative with higher polarity, influencing its excretion rate in mammals .
Table 3: Metabolic Comparison
| Metabolite | Parent Compound | Key Reaction | Bioactivity |
|---|---|---|---|
| 5-Oxo-MEHT | MEHT | Oxidation (Pd/C catalyst) | Low hormonal activity |
| 5-OH-MEHP | DEHP | Hydroxylation | Endocrine disruption |
Other Terephthalate Esters
- Mono(2-hydroxyethyl) Terephthalate: Features a hydroxyethyl group instead of 2-ethylhexyl, increasing water solubility (pKa 3.73) and reducing lipophilicity .
- Bis(2-ethylhexyl) Terephthalate (DEHT) : A diester analog of MEHT; DEHT is less prone to enzymatic hydrolysis than DEHP, reducing toxic metabolite generation .
Table 4: Physicochemical Comparison of Terephthalates
Research Findings and Implications
- Environmental Persistence : MEHT-d4 is less persistent than DEHP metabolites due to rapid hydrolysis of terephthalate esters in aqueous environments .
- Analytical Utility : MEHT-d4’s deuterium labeling enables precise detection in GC-MS and LC-MS workflows, critical for regulatory compliance testing .
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